molecular formula C13H16N2O B599388 N-Isobutyl-1H-indole-5-carboxamide CAS No. 104447-76-9

N-Isobutyl-1H-indole-5-carboxamide

Cat. No.: B599388
CAS No.: 104447-76-9
M. Wt: 216.284
InChI Key: JYZWGEKNMDXOPD-UHFFFAOYSA-N
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Description

N-Isobutyl-1H-indole-5-carboxamide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .

Mechanism of Action

Mode of Action

The compound likely exerts its effects through interactions with receptors or enzymes. For instance:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-1H-indole-5-carboxamide typically involves the reaction of 1H-indole-5-carboxylic acid with isobutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-Isobutyl-1H-indole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.

    Biology: Investigated for its role in modulating biological pathways and interactions with cellular receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-5-carboxamide: Shares the indole core structure but lacks the isobutyl group.

    N-Methyl-1H-indole-5-carboxamide: Similar structure with a methyl group instead of an isobutyl group.

    N-Ethyl-1H-indole-5-carboxamide: Contains an ethyl group instead of an isobutyl group.

Uniqueness

N-Isobutyl-1H-indole-5-carboxamide is unique due to the presence of the isobutyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

N-(2-methylpropyl)-1H-indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9(2)8-15-13(16)11-3-4-12-10(7-11)5-6-14-12/h3-7,9,14H,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZWGEKNMDXOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70708142
Record name N-(2-Methylpropyl)-1H-indole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104447-76-9
Record name N-(2-Methylpropyl)-1H-indole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104447-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methylpropyl)-1H-indole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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